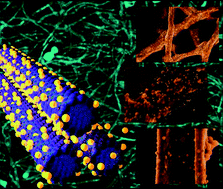Giant hollow fiber formation through self-assembly of oppositely charged polyelectrolyte brushes and gold nanoparticles†
Soft Matter Pub Date: 2013-06-26 DOI: 10.1039/C3SM51200B
Abstract
We report on the use of binary mixtures of oppositely charged

Recommended Literature
- [1] Relaxation mechanism of molecular systems containing hydrogen bonds and free energy temperature dependence of reaction of charges recombination within Rhodobacter sphaeroides RC
- [2] Top-down mass spectrometry and assigning internal fragments for determining disulfide bond positions in proteins†
- [3] Estimations of Fe0/−1–N2 interaction energies of iron(0)-dicarbene and its reduced analogue by EDA-NOCV analyses: crucial steps in dinitrogen activation under mild conditions†
- [4] Ultra-violet spectrophotometric estimation of the quality of mineral oils extracted from bread
- [5] Addition reactions of heterocyclic compounds. Part XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridines
- [6] Rare-earth/zinc heterometallic complexes containing both alkoxy-amino-bis(phenolato) and chiral salen ligands: synthesis and catalytic application for copolymerization of CO2 with cyclohexene oxide†
- [7] The bright side of cellulosic hibiscus sabdariffa fibres: towards sustainable materials from the macro- to nano-scale
- [8] Dehydration mechanism of fructose to 5-hydroxymethylfurfural catalyzed by functionalized ionic liquids: a density functional theory study†
- [9] Synthesis and characterization of liquid-crystalline ionomers with pendant cholesteryl pyridinium salt mesogens†
- [10] Back cover










